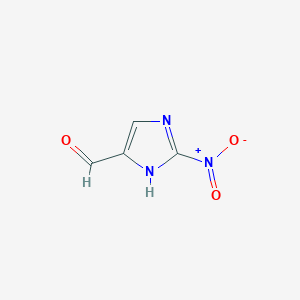

1H-Imidazole-4-carboxaldehyde,2-nitro

Description

1H-Imidazole-4-carboxaldehyde,2-nitro (CAS 89176-71-6) is a nitro-substituted imidazole derivative featuring a nitro group (-NO₂) at position 2 and a carboxaldehyde (-CHO) group at position 4 of the imidazole ring. The molecular formula is C₄H₃N₃O₃, with a molecular weight of 141.09 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of specialized organic molecules and active pharmaceutical ingredients (APIs). Its structural features—a reactive aldehyde group and electron-withdrawing nitro substituent—make it a versatile precursor for further chemical modifications, such as condensation or nucleophilic addition reactions .

Properties

Molecular Formula |

C4H3N3O3 |

|---|---|

Molecular Weight |

141.09 g/mol |

IUPAC Name |

2-nitro-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C4H3N3O3/c8-2-3-1-5-4(6-3)7(9)10/h1-2H,(H,5,6) |

InChI Key |

MSBCVLHFCWIVTP-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=N1)[N+](=O)[O-])C=O |

Canonical SMILES |

C1=C(NC(=N1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1H-Imidazole-4-carboxaldehyde,2-nitro and related nitroimidazole derivatives:

Structural and Reactivity Differences

Substituent Position and Electronic Effects :

- Nitro Group Placement : In This compound , the nitro group at position 2 creates a strong electron-withdrawing effect, deactivating the imidazole ring and directing electrophilic substitution to specific positions. By contrast, 4-Nitroimidazole (nitro at C4) exhibits different electronic properties, influencing its reactivity in aromatic substitution reactions .

- Aldehyde Functionality : The carboxaldehyde group in the main compound (C4) enhances its utility in nucleophilic additions (e.g., forming Schiff bases), unlike 4-Nitroimidazole , which lacks this functional group .

Functional Group Diversity :

- 1H-Imidazole-2-carboxaldehyde,1-[2-(acetyloxy)ethyl]-5-nitro- (CAS 4812-32-2) includes an acetyloxyethyl chain at C1, improving solubility in polar solvents. This contrasts with the simpler structure of the main compound, which may exhibit lower solubility in aqueous media .

- 4-Ethyl-1-methyl-2-nitro-1H-imidazole (CAS 23585-79-7) incorporates alkyl groups (ethyl and methyl), increasing lipophilicity and making it suitable for lipid-based drug delivery systems .

Biological and Pharmaceutical Relevance :

- 4-Methyl-5-nitroimidazole is a key intermediate in antiparasitic drugs (e.g., metronidazole), where the nitro group undergoes reductive activation in anaerobic organisms. The main compound’s aldehyde group may instead facilitate covalent binding to biological targets .

- 1H-Imidazole-2-carbaldehyde (CAS 10111-08-7) lacks a nitro group but serves as a ligand in metal-organic frameworks (MOFs), highlighting how nitro substitution alters application scope .

Preparation Methods

Directed Nitration Using Protecting Groups

A foundational approach involves protecting the imidazole nitrogen to direct nitration to the desired position. Winter and Retey (1994) demonstrated that protecting the N1 position of imidazole with a dimethylsulfamoyl group enables regioselective functionalization. Applying this strategy:

- Protection : Treat imidazole with N,N-dimethylsulfamoyl chloride under basic conditions to yield 1-(N,N-dimethylsulfamoyl)imidazole.

- Nitration : Subject the protected imidazole to nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing sulfamoyl group directs nitration to position 2, yielding 1-(N,N-dimethylsulfamoyl)-2-nitroimidazole.

- Formylation : Employ the Vilsmeier-Haack reaction (N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to introduce the aldehyde group at position 4.

- Deprotection : Hydrolyze the sulfamoyl group using hydrochloric acid (HCl) to obtain 1H-imidazole-4-carboxaldehyde,2-nitro.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | N,N-dimethylsulfamoyl chloride, K₂CO₃ | 92 |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 78 |

| Formylation | DMF/POCl₃, 80°C, 6h | 65 |

| Deprotection | 2N HCl, reflux, 4h | 85 |

Sequential Functionalization via Intermediate Halogenation

An alternative route leverages halogenation to guide nitration. Su and Wood (2000) reported that bromination of 4-formylimidazole occurs selectively at position 2 when using N-bromosuccinimide (NBS). Adapting this:

- Formylation : Convert imidazole to 4-formylimidazole via the Vilsmeier-Haack reaction.

- Bromination : Treat with NBS in dichloromethane (DCM) to yield 2-bromo-1H-imidazole-4-carboxaldehyde.

- Nitro Substitution : Perform a nucleophilic aromatic substitution (NAS) using sodium nitrite (NaNO₂) in dimethyl sulfoxide (DMSO) at 120°C to replace bromine with a nitro group.

Reaction Efficiency :

Photooxidative Pathways

Mohammad et al. (1994) demonstrated that urocanic acid (3-(1H-imidazol-4-yl)prop-2-enoic acid) undergoes photooxidative cleavage to form 1H-imidazole-4-carboxaldehyde under UV light in the presence of purines. To incorporate a nitro group:

- Nitro-Urocanic Acid Synthesis : Nitrate urocanic acid at position 2 using acetyl nitrate (AcONO₂) in acetic anhydride.

- Photooxidation : Irradiate the nitro-urocanic acid with UV light (λ = 300 nm) in aqueous solution containing adenine as a catalyst.

Limitations :

- Nitration of urocanic acid is low-yielding (~40%) due to competing side reactions.

- Photooxidation efficiency drops to 50% with nitro-substituted substrates.

Oxidation of 2-Nitro-4-methylimidazole

Chromium-Based Oxidation

A patent (CN102643237A) outlines the oxidation of 4-methylimidazole to 1H-imidazole-4-carboxaldehyde using pyridinium chlorochromate (PCC) and titanium dioxide (TiO₂). Adapting this for nitro-substituted analogs:

- Nitration of 4-Methylimidazole : Nitrate 4-methylimidazole with HNO₃/H₂SO₄ to yield 2-nitro-4-methylimidazole.

- Oxidation : React with PCC/TiO₂ in dichloromethane (DCM) at 40–50°C for 4h.

Performance Metrics :

| Substrate | Oxidizing Agent | Conversion (%) |

|---|---|---|

| 2-Nitro-4-methylimidazole | PCC/TiO₂ | 60 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Directed Nitration | High regioselectivity; scalable | Multiple protection/deprotection steps | 65–78 |

| Halogenation-NAS | Avoids harsh nitration conditions | Limited substrate availability | 50–70 |

| Photooxidation | Mild conditions; fewer steps | Low yields with nitro substrates | 40–50 |

| Chromium Oxidation | Direct oxidation of methyl group | Toxicity of chromium reagents | 60 |

Mechanistic Considerations

Nitration Dynamics

The nitro group’s electron-withdrawing nature deactivates the imidazole ring, necessitating strongly acidic conditions for electrophilic substitution. Computational studies suggest that nitration at position 2 is favored due to resonance stabilization from the adjacent nitrogen lone pairs.

Formylation Challenges

Vilsmeier-Haack formylation of nitro-substituted imidazoles requires elevated temperatures (80–100°C) and extended reaction times due to reduced nucleophilicity at position 4.

Industrial Scalability and Environmental Impact

The directed nitration route, while efficient, generates sulfonic acid waste during deprotection. Green chemistry alternatives, such as enzymatic nitration or flow chemistry setups, remain underexplored but could mitigate environmental concerns.

Q & A

Q. What are the key structural and spectroscopic characteristics of 1H-Imidazole-4-carboxaldehyde,2-nitro, and how can its purity be validated?

- Methodological Answer : The compound (C₄H₃N₃O₃, MW 141.08 g/mol) features a nitro group at position 2 and an aldehyde at position 4 on the imidazole ring . Structural validation requires a combination of techniques:

- X-ray crystallography : Use SHELXL for small-molecule refinement to confirm bond lengths and angles .

- Spectroscopy : Compare experimental IR and NMR data with reference spectra (e.g., NIST Chemistry WebBook for nitro-aromatic vibrational modes) .

- Chromatography : Employ HPLC with reference standards (e.g., EP impurity profiles for nitroimidazole derivatives) to assess purity .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Synthesis typically involves nitration of imidazole precursors or functionalization of pre-nitrated intermediates. For example:

- Nitration of imidazole aldehydes : Optimize reaction conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Monitor regioselectivity via LC-MS .

- Ester hydrolysis : Ethyl 4-nitro-1H-imidazole-2-carboxylate (C₆H₇N₃O₄) can be hydrolyzed to the aldehyde under acidic conditions .

Advanced Research Questions

Q. How does the position of the nitro group influence the reactivity of this compound in catalytic applications?

- Methodological Answer : The nitro group at position 2 creates steric and electronic effects. For example:

- Steric hindrance : The ortho-nitro group may reduce nucleophilic attack at the aldehyde, as seen in analogous chiral aldehyde catalysts .

- Electronic effects : Computational modeling (DFT) can predict electron-withdrawing effects on the imidazole ring’s π-system, influencing redox behavior in metal-organic frameworks .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or sample impurities. Strategies include:

- High-resolution crystallography : Use SHELXPRO to refine twinned or high-disorder datasets .

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., imidazole ring proton shifts) .

- Cross-validation : Compare IR carbonyl stretches (e.g., ~1700 cm⁻¹ for aldehydes) with crystallographic bond lengths .

Q. What role does this compound play in asymmetric catalysis or pharmaceutical intermediates?

- Methodological Answer : The aldehyde group enables Schiff base formation, useful in:

- Asymmetric catalysis : Chiral aldehydes derived from this compound can coordinate metals (e.g., Cu) for enantioselective α-amination reactions .

- Pharmaceutical intermediates : Nitroimidazole derivatives are precursors to antiparasitic agents. Monitor nitro reduction (e.g., H₂/Pd-C) to avoid byproducts .

Q. What computational tools are recommended for predicting the electronic properties of nitro-functionalized imidazoles?

- Methodological Answer : Use density functional theory (DFT) with Gaussian or ORCA:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.